4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride
CAS No.: 1609396-37-3
Cat. No.: VC2833955
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609396-37-3 |
|---|---|
| Molecular Formula | C9H11ClF3NO |
| Molecular Weight | 241.64 g/mol |
| IUPAC Name | 4-ethoxy-3-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H |
| Standard InChI Key | KRESFGRMCNFJPV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl |
Introduction
4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound belonging to the aniline family. Its chemical formula is C9H11ClF3NO, and it has a molecular weight of approximately 241.64 g/mol . This compound is notable for its unique structure, featuring both an ethoxy group and a trifluoromethyl group, which enhance its reactivity and make it valuable in various chemical syntheses.
Synthesis
The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-Ethoxy-3-(trifluoromethyl)aniline with hydrochloric acid. This process often requires controlled conditions and may involve solvents like ethanol or methanol to facilitate the reaction. The formation of the hydrochloride salt improves the compound's solubility and stability.
Industrial Applications
4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride serves as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes. Its unique structure and reactivity make it a valuable component in various synthetic processes.
Biological Interactions
Studies on the biochemical interactions of this compound with enzymes and cellular pathways are crucial for understanding its biological activity and potential therapeutic applications. Preliminary findings suggest that it may influence various metabolic processes, although further research is necessary to confirm these effects.
Safety and Handling
As with most aromatic amines, 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride can have hazardous properties, including skin and eye irritation, respiratory issues, and potential genotoxicity. Therefore, it is advisable to handle this compound with care, following general laboratory safety guidelines.
Comparison with Similar Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride | Contains both ethoxy and trifluoromethyl groups | Unique due to dual functional groups |
| 4-(Trifluoromethyl)aniline | Trifluoromethyl group only | No ethoxy group; less reactive |
| 4-Ethoxyaniline | Ethoxy group only | No trifluoromethyl group; different properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume